molecular formula C8H11NO4 B2969495 Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate CAS No. 78934-71-1

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Cat. No. B2969495
CAS RN: 78934-71-1
M. Wt: 185.179
InChI Key: USAQNLVRCXORQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate” is an ester derived from a 1,2-oxazole ring. The 1,2-oxazole ring is a five-membered aromatic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the ethyl and hydroxyethyl groups may influence the compound’s physical and chemical properties.


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through cyclization reactions or substitution reactions . The exact method would depend on the starting materials and the specific conditions required.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the 1,2-oxazole ring and the attached ethyl and hydroxyethyl groups. The 1,2-oxazole ring is aromatic and planar, which could contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the 1,2-oxazole ring and the attached groups. The oxazole ring is known to participate in various reactions, including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyethyl group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate and related compounds have been extensively studied for their synthesis and structural properties. For instance, Horton et al. (1997) explored the synthesis of ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate, noting the lack of hydrogen bonding between molecules in the asymmetric unit and detailing the conformational differences due to rotation around the methylene C atom linking the triazole ring to the sugar component. This study provides insights into the molecular structure and interactions, highlighting the compound's potential for further chemical modification and application in various fields, including pharmaceuticals and materials science (Horton et al., 1997).

Synthesis of Novel Compounds

Further research has explored the synthesis of novel compounds utilizing ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate derivatives as intermediates. For example, Jiang et al. (1998) developed an optimal coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, designed for solid-phase peptide synthesis using Fmoc chemistry. This reagent, featuring high coupling efficiency and the ability to allow real-time monitoring of each coupling cycle without absorbing at 302nm, demonstrates the versatility of ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate derivatives in synthesizing complex molecules, including peptides and potentially other biologically active compounds (Jiang et al., 1998).

Chemical Modifications and Applications

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate derivatives have also been modified chemically to produce compounds with potential therapeutic applications. Desai et al. (2019) reported on the modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative with significance in the antimicrobial domain. Their study synthesized various derivatives and evaluated their antimicrobial activities, indicating the compound's foundational role in developing new antimicrobial agents. This research underscores the broader applications of ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate derivatives in pharmaceutical development and the potential for discovering new treatments for microbial infections (Desai et al., 2019).

Future Directions

The future directions for this compound would depend on its applications. If it has potential uses in medicine, research could focus on improving its efficacy and safety. If it’s used in chemical processes, research could focus on optimizing its synthesis and reactivity .

properties

IUPAC Name

ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-3-12-8(11)6-4-7(5(2)10)13-9-6/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAQNLVRCXORQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Synthesis routes and methods

Procedure details

14.02 g of 1-butyn-2-ol and 7.58 g of ethyl (2E)-chloro(hydroxyimino)acetate were dissolved in 50 ml of tetrahydrofuran, and a solution of 6.06 g of triethylamine in 25 ml of tetrahydrofuran was then added dropwise at 0° C. over 30 minutes. The mixture was stirred at room temperature overnight. After aqueous saturated sodium chloride was added, the reaction mixture was separated into layers. The aqueous layer was extracted with ethyl acetate. The organic layers were combined, dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 5.67 g of ethyl 5-(1-hydroxyethyl)-isoxazole-3-carboxylate.
[Compound]
Name
1-butyn-2-ol
Quantity
14.02 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.